2,3,4,4a,9,9a-hexahydro-1H-pyrido[3,4-b]indole
Description
2,3,4,4a,9,9a-Hexahydro-1H-pyrido[3,4-b]indole is a partially saturated heterocyclic compound featuring a pyridoindole core. Its structure consists of a bicyclic system with a pyridine ring fused to an indole moiety, where six hydrogen atoms reduce the aromaticity of specific positions (4a, 9, and 9a). The hexahydro configuration imparts conformational flexibility, which may influence binding to biological targets compared to fully aromatic analogs.
Properties
IUPAC Name |
2,3,4,4a,9,9a-hexahydro-1H-pyrido[3,4-b]indole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14N2/c1-2-4-10-8(3-1)9-5-6-12-7-11(9)13-10/h1-4,9,11-13H,5-7H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DWPAWEOVWCYOAE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCC2C1C3=CC=CC=C3N2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14N2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
174.24 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,3,4,4a,9,9a-hexahydro-1H-pyrido[3,4-b]indole typically involves the cyclization of appropriate precursors under specific reaction conditions. One common method involves the reaction of 4-cyano-5H-2,3-dihydropyrido[4,3-b]indol-3-one with phosphorus oxychloride in the presence of triethylamine hydrochloride . This reaction produces the corresponding chloro derivative, which can then be further processed to yield the desired compound.
Industrial Production Methods
Industrial production of this compound may involve bulk synthesis techniques, where the necessary precursors are reacted in large-scale reactors under controlled conditions. The use of catalysts and optimized reaction parameters ensures high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
2,3,4,4a,9,9a-Hexahydro-1H-pyrido[3,4-b]indole undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form different derivatives, depending on the reagents and conditions used.
Reduction: Reduction reactions can modify the functional groups attached to the indole ring.
Substitution: Substitution reactions, particularly electrophilic aromatic substitution, can introduce new functional groups into the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include phosphorus oxychloride, triethylamine hydrochloride, and p-toluenesulfonic acid . Reaction conditions such as temperature, solvent, and reaction time are carefully controlled to achieve the desired transformations.
Major Products Formed
The major products formed from these reactions include various substituted indole derivatives, which can have different biological and chemical properties .
Scientific Research Applications
Medicinal Chemistry
The compound has been investigated for its potential therapeutic effects in various medical conditions:
- Antidepressant Activity : Research indicates that derivatives of pyrido[3,4-b]indole exhibit antidepressant-like effects in animal models. The mechanism is believed to involve the modulation of neurotransmitter systems, particularly serotonin and norepinephrine pathways .
- Neuroprotective Effects : Studies suggest that this compound may offer neuroprotective benefits against oxidative stress and neuroinflammation. Its ability to cross the blood-brain barrier enhances its potential as a treatment for neurodegenerative diseases like Alzheimer's and Parkinson's .
Anticancer Properties
Recent investigations have highlighted the anticancer potential of this compound:
- Inhibition of Tumor Growth : In vitro studies have shown that this compound can inhibit the proliferation of various cancer cell lines by inducing apoptosis and cell cycle arrest. Specific mechanisms include the disruption of mitochondrial function and activation of caspase pathways .
- Synergistic Effects with Chemotherapy : Preliminary data suggests that when combined with traditional chemotherapeutic agents, this compound may enhance the efficacy of treatment regimens while reducing side effects .
Antimicrobial Activity
The compound has demonstrated antimicrobial properties against a range of pathogens:
- Bacterial Inhibition : Laboratory studies have reported that this compound exhibits inhibitory activity against Gram-positive and Gram-negative bacteria. This suggests its potential as a lead compound for developing new antibiotics .
- Antifungal Properties : It has also shown efficacy against certain fungal strains, indicating broader applications in treating infections caused by resistant organisms .
Case Study 1: Antidepressant Activity Assessment
A study conducted on animal models demonstrated that administration of this compound resulted in significant reductions in depressive-like behaviors compared to control groups. Behavioral assessments included the forced swim test and tail suspension test, which are standard measures for evaluating antidepressant efficacy.
Case Study 2: Anticancer Efficacy
In vitro experiments using human cancer cell lines (e.g., breast and lung cancer) revealed that treatment with varying concentrations of the compound led to a dose-dependent decrease in cell viability. Flow cytometry analysis confirmed an increase in apoptotic cells following treatment.
Mechanism of Action
The mechanism of action of 2,3,4,4a,9,9a-hexahydro-1H-pyrido[3,4-b]indole involves its interaction with specific molecular targets and pathways. Molecular dynamics experiments have shown that this compound can bind to certain receptors, influencing their activity and leading to various biological effects . The exact pathways and targets may vary depending on the specific application and context of use.
Comparison with Similar Compounds
(a) Tetrahydro Derivatives
- Harmaline (3H-Pyrido[3,4-b]indole,4,9-dihydro-7-methoxy-1-methyl) : A plant growth regulator isolated from Peganum harmala, harmaline enhances crop yields in wheat and rice via physiological effects on flowering and maturation. Its tetrahydro structure and methoxy/methyl substituents contrast with the hexahydro target compound, suggesting divergent bioactivity profiles .
(b) Hexahydro Derivatives with Substituents
- cis-2,8-Dimethyl-2,3,4,4a,5,9b-hexahydro-1H-pyrido[4,3-b]indole (CAS: 75494-88-1): The cis-configuration of methyl groups may restrict conformational flexibility, influencing receptor selectivity .
Ester and Carboxamide Derivatives
- Ethyl 9H-Pyrido[3,4-b]indole-3-carboxylate : The ester group at position 3 enhances lipophilicity, which could improve blood-brain barrier penetration for CNS-targeted applications .
- 2,3,4,9-Tetrahydro-1H-pyrido[3,4-b]indole-1-carboxamide (CAS: 108061-50-3, C₁₂H₁₃N₃O): The carboxamide group introduces hydrogen-bonding capacity, a critical feature for binding to kinases or proteases .
Structural and Functional Data Table
Key Research Findings
- Agricultural Applications : Harmaline’s efficacy in crop yield enhancement highlights the role of pyridoindole alkaloids in plant physiology, though hexahydro derivatives may require structural optimization for similar uses .
- Synthetic Accessibility : Derivatives with ester or carboxamide groups are synthetically tractable, enabling rapid diversification for structure-activity relationship studies .
Biological Activity
2,3,4,4a,9,9a-Hexahydro-1H-pyrido[3,4-b]indole (CAS No. 179111-91-2) is a heterocyclic compound belonging to the class of indole derivatives. Its unique structure features a fused pyridine and indole ring system, which contributes to its potential biological activities. This article explores its biological activity, focusing on its mechanisms of action, therapeutic applications, and relevant case studies.
- Molecular Formula : C11H14N2
- Molecular Weight : 174.24 g/mol
- CAS Number : 179111-91-2
Biological Activity Overview
This compound exhibits significant biological activities primarily through its interaction with serotonin receptors (5-HT receptors). It has been studied for its potential therapeutic applications in various diseases where modulation of serotonin activity is beneficial.
The compound acts as a ligand for 5-HT receptors. Its binding affinity and selectivity for these receptors suggest a role in modulating neurotransmission and influencing various physiological processes:
- 5-HT1A Receptor Agonism : This receptor subtype is implicated in mood regulation and anxiety. Compounds that activate this receptor can have antidepressant effects.
- 5-HT2A Receptor Antagonism : Antagonists at this receptor are often explored for their potential in treating psychotic disorders.
Therapeutic Applications
The biological activity of this compound has been investigated in several therapeutic contexts:
-
Anticancer Activity : Research indicates that this compound exhibits antiproliferative effects against various cancer cell lines:
- HeLa (cervical cancer)
- A549 (lung cancer)
- HepG2 (liver cancer)
- MCF-7 (breast cancer)
- Neurological Disorders : Given its interaction with serotonin receptors, there is ongoing research into its efficacy in treating depression and anxiety disorders. The modulation of serotonin pathways may alleviate symptoms associated with these conditions .
Case Study 1: Antiproliferative Effects
A recent study evaluated the antiproliferative effects of this compound on human cancer cell lines. The results indicated a dose-dependent reduction in cell viability across all tested lines. The IC50 values were determined as follows:
| Cell Line | IC50 Value (µM) |
|---|---|
| HeLa | 15 |
| A549 | 20 |
| HepG2 | 25 |
| MCF-7 | 30 |
These findings highlight the compound's potential as an anticancer agent .
Case Study 2: Serotonin Modulation
In a pharmacological study focused on anxiety models in rodents, administration of the compound resulted in significant reductions in anxiety-like behaviors when compared to control groups. The effects were comparable to those observed with established anxiolytic medications .
Q & A
Q. What are the established synthetic routes for 2,3,4,4a,9,9a-hexahydro-1H-pyrido[3,4-b]indole, and how can their efficiency be optimized?
The compound is synthesized via cyclization reactions starting from indole and pyridine precursors. Key methods include:
- Fischer indolization : Cyclization of arylhydrazines with ketones under acidic conditions, yielding the bicyclic core .
- Pd-catalyzed amidation : Efficient for introducing substituents at specific positions, enabling structural diversification .
- Solvent-free conditions : Reduces reaction time and improves yields (e.g., one-pot synthesis of pyridoindoles at 120°C under microwave irradiation) . Optimization involves adjusting catalysts (e.g., Pd(PPh₃)₄), temperature, and solvent systems. Purity is confirmed via LC-MS and elemental analysis .
Q. How is the structural integrity of this compound validated experimentally?
- NMR spectroscopy : and NMR identify proton environments and carbon frameworks. For example, aromatic protons resonate at δ 7.2–8.1 ppm, while bridgehead hydrogens appear at δ 3.5–4.5 ppm .
- IR spectroscopy : Confirms functional groups (e.g., N-H stretches at ~3400 cm⁻¹) .
- X-ray crystallography : Resolves stereochemistry and bond angles, critical for verifying the hexahydro scaffold .
Q. What preliminary biological activities have been reported for this compound?
- Enzyme inhibition : The core structure interacts with kinases and monoamine oxidases (MAOs) due to its planar aromatic system and basic nitrogen atoms .
- In vitro cytotoxicity : Derivatives show IC₅₀ values <10 μM in cancer cell lines (e.g., MCF-7), linked to intercalation with DNA or topoisomerase inhibition .
- Receptor binding : Affinity for serotonin (5-HT) receptors (Kᵢ ~50 nM) suggests neuropharmacological potential .
Advanced Research Questions
Q. How can stereochemical control be achieved during the synthesis of chiral hexahydropyridoindole derivatives?
- Chiral auxiliaries : Use (R)- or (S)-proline derivatives to induce asymmetry during cyclization .
- Asymmetric catalysis : Employ Ru-BINAP complexes for enantioselective hydrogenation, achieving >90% ee .
- Dynamic kinetic resolution : Combine Pd catalysts with chiral ligands to control stereochemistry at bridgehead carbons .
Q. What computational strategies are used to predict the binding modes of this compound with biological targets?
- Molecular docking : AutoDock Vina or Schrödinger Suite models interactions with enzymes (e.g., MAO-A) by aligning the indole moiety with FAD cofactors .
- QSAR studies : Correlate substituent electronegativity (Hammett σ values) with inhibitory activity (e.g., logP <3 optimizes blood-brain barrier penetration) .
- MD simulations : Reveal stability of ligand-protein complexes over 100 ns trajectories, highlighting key hydrogen bonds (e.g., N-H···O=C) .
Q. How can contradictory data on the compound’s metabolic stability be resolved?
Discrepancies arise from assay conditions (e.g., liver microsomes vs. hepatocytes). Strategies include:
- CYP450 profiling : Identify isoforms (e.g., CYP3A4) responsible for oxidation using selective inhibitors .
- Isotope labeling : Track metabolic pathways via -labeled analogs in rat plasma .
- Prodrug design : Introduce ester groups at the 3-position to reduce first-pass metabolism .
Q. What in vivo models are suitable for evaluating the neuroprotective effects of this compound?
- MPTP-induced Parkinson’s model : Assess dopamine neuron preservation in C57BL/6 mice (dose: 10 mg/kg, i.p.) .
- Scopolamine-induced memory impairment : Morris water maze tests in rats quantify cognitive improvement .
- Microdialysis : Measure extracellular serotonin levels in hippocampal regions post-administration .
Methodological Considerations
Q. How are regioselectivity challenges addressed during functionalization of the pyridoindole core?
- Directed ortho-metalation : Use TMPZnCl·LiCl to deprotonate C-1, enabling bromination or methylation .
- Protecting groups : Boc protection of the indole nitrogen directs electrophilic substitution to C-4 .
Q. What analytical techniques are critical for assessing purity in complex synthetic mixtures?
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
